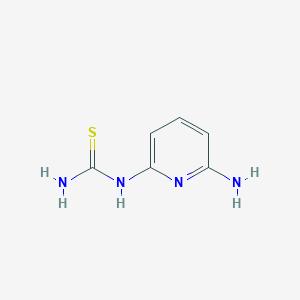
(6-Aminopyridin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-2-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of an aminopyridine moiety attached to a thiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)thiourea typically involves the reaction of 2-aminopyridine with an isothiocyanate. One common method is the reaction of 2-aminopyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at room temperature and yields the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Aminopyridin-2-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which may have different biological activities .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an inhibitor of enzymes such as α-glucosidase, which is relevant for diabetes treatment.
Materials Science: It can be used in the synthesis of polymers with thiourea moieties, which have applications in heavy metal ion removal from aqueous solutions.
Biological Research: Its derivatives have been investigated for their antibacterial, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (6-Aminopyridin-2-yl)thiourea and its derivatives often involves interaction with specific enzymes or receptors. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar aminopyridine structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Thiourea Derivatives: Other thiourea derivatives have been explored for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
(6-Aminopyridin-2-yl)thiourea is unique due to its specific combination of an aminopyridine moiety with a thiourea group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H8N4S |
|---|---|
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
(6-aminopyridin-2-yl)thiourea |
InChI |
InChI=1S/C6H8N4S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H5,7,8,9,10,11) |
Clé InChI |
ALBIKSUJCBRECD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NC(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
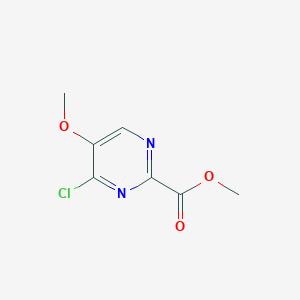

![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
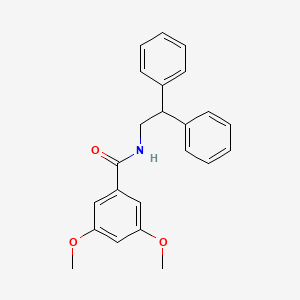
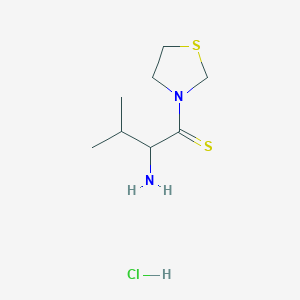
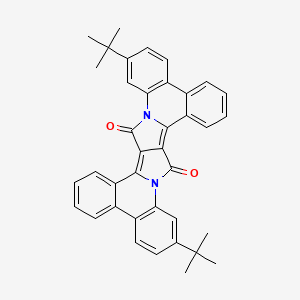
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)

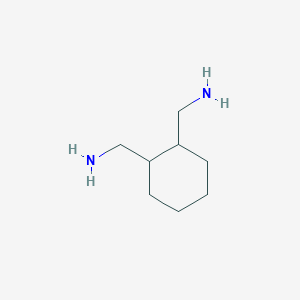

![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
